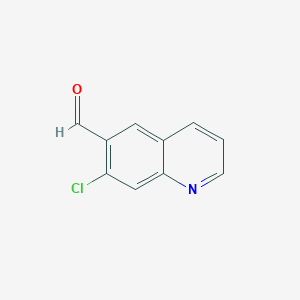

7-Chloroquinoline-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

7-chloroquinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNMUUZCAQMJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670686 | |

| Record name | 7-Chloroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916812-06-1 | |

| Record name | 7-Chloroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Quinoline Scaffold Systems in Organic Chemistry

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the architecture of numerous organic molecules. frontiersin.org This structural motif is not only prevalent in a variety of natural products but also forms the core of many synthetic compounds with significant biological activities. researchgate.net The versatility of the quinoline system allows for functionalization at multiple positions, enabling chemists to fine-tune the properties of the resulting molecules. frontiersin.org This adaptability has made quinoline and its derivatives attractive targets for the development of new synthetic methodologies, including regioselective C-H activation, which facilitates the direct and efficient modification of the quinoline ring. researchgate.net

The inherent chemical properties of the quinoline scaffold contribute to its widespread use. It can form salts with acids and undergo both electrophilic and nucleophilic substitution reactions, providing a rich platform for chemical transformations. frontiersin.org The ability to modify the quinoline core at various positions is crucial for its application in medicinal chemistry, as the position and nature of substituents significantly influence the biological activity of the synthesized compounds. frontiersin.org

The Strategic Role of Carbaldehyde Functionality in Heterocyclic Synthesis

The carbaldehyde group (–CHO) is a highly reactive and synthetically useful functional group in organic chemistry. Its presence on a heterocyclic ring, such as in 7-chloroquinoline-6-carbaldehyde, provides a key handle for a multitude of chemical transformations. The electrophilic nature of the carbonyl carbon in the carbaldehyde group makes it a prime target for nucleophilic attack, a fundamental reaction in the construction of more complex molecular architectures.

The carbaldehyde functionality can participate in a wide range of reactions, including:

Wittig reactions: to form alkenes. mdpi.com

Reductive amination: to introduce amine functionalities.

Condensation reactions: with various nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Oxidation: to form carboxylic acids.

Reduction: to form primary alcohols.

This reactivity makes carbaldehyde-substituted heterocycles, like this compound, valuable intermediates in the synthesis of diverse heterocyclic systems. mdpi.com For instance, the Vilsmeier-Haack reaction is a common method for introducing a carbaldehyde group onto a quinoline (B57606) ring, yielding intermediates that can be further elaborated into a variety of fused heterocyclic compounds. mdpi.com

Current Research Landscape of Chloroquinoline Derivatives

Established Preparative Routes to this compound

Synthesis from Precursor Compounds

The synthesis of quinoline derivatives often begins with simpler, commercially available precursors. One of the most common starting materials for obtaining the 7-chloroquinoline core is 4,7-dichloroquinoline. mdpi.comnih.gov A general approach involves the reaction of 4,7-dichloroquinoline with a suitable nucleophile to introduce a substituent at the 4-position, followed by subsequent functionalization at the 6-position to introduce the carbaldehyde group. future-science.com

For instance, 4,7-dichloroquinoline can be prepared from m-chloroaniline through a multi-step process. orgsyn.org This involves the condensation of m-chloroaniline with ethyl ethoxymethylenemalonate, followed by cyclization to form 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. orgsyn.org Subsequent decarboxylation and chlorination yield 4,7-dichloroquinoline. orgsyn.org

Another established route involves the oxidation of 4,7-dichloroquinoline to its N-oxide. mdpi.com This activation step facilitates nucleophilic substitution at the 2-position, followed by functionalization at other positions on the quinoline ring. mdpi.com

The following table summarizes a typical synthesis starting from 4,7-dichloroquinoline:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4,7-dichloroquinoline, Ethylene diamine | - | N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine nih.gov |

| 2 | N1-(7-chloroquinolin-4-yl)benzene-1,4-diamine | Concentrated HCl, Sodium nitrite, Sodium azide (B81097) | N-(4-azidophenyl)-7-chloroquinolin-4-amine future-science.com |

Strategic Application of Vilsmeier–Haack Reagents in Chloroquinoline Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgslideshare.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a phosphorus oxychloride (POCl₃). wikipedia.orgsemanticscholar.org The resulting electrophilic iminium salt then reacts with the substrate to introduce a formyl group. wikipedia.org

In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be applied to acetanilides to produce 2-chloroquinoline-3-carbaldehydes. researchgate.netresearchgate.net The reaction proceeds through the formation of an imidoyl chloride and an N-(α-chlorovinyl)aniline intermediate. researchgate.net While this specific example leads to a 3-formylquinoline, the strategic application of the Vilsmeier-Haack reaction on appropriately substituted chloroquinoline precursors is a key method for introducing the aldehyde functionality. The reaction is effective for various electron-rich systems and can be a crucial step in the synthesis of this compound, provided a suitable chloroquinoline substrate is used. slideshare.net

The general mechanism involves the following steps:

Formation of the Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. wikipedia.org

Electrophilic attack of the Vilsmeier reagent on the electron-rich quinoline ring.

Hydrolysis of the resulting iminium ion to yield the aldehyde. wikipedia.org

Innovative Synthetic Approaches

Metal-Mediated Functionalization for Quinoline Systems

The direct functionalization of C-H bonds in heterocyclic systems is a highly sought-after transformation in modern organic synthesis. mdpi.com Metal-mediated approaches have proven to be particularly effective for the regioselective functionalization of quinolines. mdpi.com

A significant advancement in the functionalization of chloroquinolines involves the use of mixed lithium-magnesium reagents. worktribe.comdurham.ac.ukresearchgate.netnih.govfapesp.br These reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), allow for the regioselective deprotonation (magnesiation) of the quinoline ring under mild conditions. durham.ac.uk

Specifically for 7-chloroquinoline, it has been demonstrated that both the C4 and C8 positions can be successfully magnesiated. researchgate.net The resulting organomagnesium intermediates can then be trapped with various electrophiles, including aldehydes, to introduce new functional groups. durham.ac.ukresearchgate.net This strategy provides a direct route to functionalized quinolines that might be difficult to access through traditional methods. By choosing an appropriate electrophile, this method could be adapted to install a precursor to the aldehyde group at the 6-position, or to directly introduce the formyl group itself. The use of these mixed metal reagents has been shown to be effective in both batch and continuous flow setups. worktribe.comdurham.ac.uknih.gov

The following table highlights the versatility of this approach:

| Starting Material | Reagent | Electrophile | Product | Yield |

| 7-chloroquinoline | TMPMgCl·LiCl | trans-cinnamaldehyde | Allyl alcohol derivative | 92% durham.ac.uk |

This metal-mediated functionalization represents a powerful and flexible strategy for the synthesis of complex quinoline derivatives, including this compound.

Lithium-Zinc Reagent Transformations

The use of mixed lithium-zinc reagents represents a significant advancement in the functionalization of the quinoline scaffold. durham.ac.uk This methodology allows for the preparation of a variety of halogenated and arylated derivatives under mild conditions. The process typically begins with the generation of a mixed lithium-magnesium intermediate from a 7-chloroquinoline precursor. This intermediate is then transmuted into a more reactive and selective organozinc species.

Research has demonstrated that these mixed lithium-zinc reagents can be effectively reacted with a range of electrophiles to introduce specific functional groups onto the quinoline core. durham.ac.uk This approach expands the chemical diversity accessible from a single starting material, providing a versatile tool for medicinal chemistry and material science. The transformation involving lithium-zinc reagents is particularly valuable for creating derivatives that may not be accessible through traditional cross-coupling reactions. durham.ac.uk

Table 1: Example of Functionalization using Mixed Metal Reagents

| Starting Material | Reagent System | Electrophile | Product | Yield |

|---|---|---|---|---|

| 7-Chloroquinoline | 1. TMPMgCl·LiCl 2. ZnCl₂ | trans-cinnamaldehyde | Allyl alcohol derivative | 92% |

| Allyl alcohol derivative | Dess−Martin periodinane (DMP) | - | Chalcone derivative | 82% |

This table illustrates a multi-step synthesis starting from a related quinoline structure, showcasing the high efficiency of reactions involving organometallic intermediates and subsequent oxidation. durham.ac.uk

Considerations for Reaction Efficiency and Yield Optimization

Optimizing the synthesis of quinoline carbaldehydes requires careful consideration of various reaction parameters to maximize yield and purity.

The efficiency of synthesizing quinoline derivatives can often be enhanced by employing modern techniques such as microwave irradiation. rsc.org This method can lead to shorter reaction times and improved yields compared to conventional heating. For instance, the synthesis of 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes was successfully achieved with good yields under microwave conditions. rsc.org

Catalyst selection is another critical factor. In the synthesis of related heterocyclic compounds, the use of specific catalysts like L-proline has been shown to dramatically increase reaction yields, in some cases up to 94%. nih.gov The choice of solvent and reaction temperature are also paramount. Reactions might be optimized by testing various solvents such as ethanol (B145695), DMF, or dioxane at temperatures ranging from room temperature to 120 °C to find the ideal conditions. nih.gov

Furthermore, for complex reactions that may produce mixtures of products, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial. This allows for timely intervention, such as the addition of a reagent to promote the desired cyclization and prevent the formation of unstable intermediates, thereby improving the yield of the target molecule. mdpi.com The balance of molecular flexibility and spatial arrangement, indicated by parameters like the number of rotatable bonds, also plays a role in achieving effective receptor interaction for biologically active molecules. researchgate.net

Table 2: Factors Influencing Reaction Optimization

| Factor | Example Application | Outcome | Reference |

|---|---|---|---|

| Catalyst | Use of L-proline in ethanol at 80 °C | Highest reaction yield (94%) achieved for a specific thiation reaction. | nih.gov |

| Technique | Microwave irradiation at 320 W | Afforded trisubstituted-2-oxo-1,2-dihydro-quinoline-3-carbaldehydes. | rsc.org |

| Monitoring | TLC monitoring and addition of TFA | Efficiently promoted in situ cyclization, leading to moderate yields of desired chromeno[3,4-c]quinolines. | mdpi.com |

| Solvent | Testing various solvents (e.g., ethanol, DMF) | Identification of optimal solvent for maximizing yield. | nih.gov |

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety at the 6-position of the quinoline ring is a key site for a variety of chemical transformations, including condensation reactions, functional group interconversions, and cyclizations.

Condensation Reactions with Amines and Heterocyclic Building Blocks

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases. This reaction typically involves heating the reactants in a suitable solvent, often with catalytic amounts of acid. nih.gov The formation of the imine bond (C=N) is a versatile method for linking the quinoline scaffold to other molecular fragments.

Similarly, condensation with various heterocyclic building blocks containing amino groups can lead to the formation of more complex hybrid molecules. For instance, reaction with aminothiophenol can initiate a sequence leading to the formation of fused heterocyclic systems. The specific conditions for these condensations, such as solvent and catalyst, can be tailored to optimize the yield of the desired product. researchgate.net

| Reactant | Product Type | Reaction Conditions |

| Primary Amines | Schiff Bases (Imines) | Heating, often with acid catalyst nih.gov |

| Hydrazine Hydrate | Hydrazones | - |

| o-phenylenediamine | Fused benzodiazepine (B76468) derivatives | DFT/B3LYP/6-31G(d) method for mechanism study researchgate.net |

| 2-aminopyridine (B139424) derivatives | 4a,10,11-triazabenzo[3,2-a]fluorene-5,6-diones | Condensation and rearrangement nih.gov |

Functional Group Interconversions of the Carbaldehyde Moiety

The carbaldehyde group can be transformed into a variety of other functional groups, expanding the synthetic utility of the this compound core. durham.ac.ukvanderbilt.edu These interconversions are standard transformations in organic synthesis. solubilityofthings.comimperial.ac.uk

Common interconversions include:

Oxidation to a carboxylic acid using appropriate oxidizing agents.

Reduction to a primary alcohol using reducing agents like sodium borohydride (B1222165). imperial.ac.uk

Conversion to an oxime by reaction with hydroxylamine.

Conversion to nitriles through a multi-step process often involving the corresponding oxime. vanderbilt.edu

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Oxidizing agents | Carboxylic Acid |

| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol imperial.ac.uk |

| Oximation | Hydroxylamine (NH2OH) | Oxime |

| Conversion to Nitrile | Dehydrating agents (from oxime) | Nitrile vanderbilt.edu |

Cyclization Reactions for Novel Heterocycle Formation (e.g., Thiazolidinones, Pyrimidinones)

The aldehyde functionality of this compound serves as a key electrophilic center for the construction of novel heterocyclic rings. These reactions often proceed through an initial condensation followed by an intramolecular cyclization.

For example, the synthesis of thiazolidinones can be achieved through a one-pot, three-component reaction involving the aldehyde, an amine, and thioglycolic acid. nih.govresearchgate.net The reaction mechanism typically involves the initial formation of an imine, which then undergoes cyclization with thioglycolic acid. nih.gov The presence of electron-withdrawing groups on the aldehyde can facilitate this reaction. nih.gov

The formation of pyrimidinones can also be envisioned, potentially through a Biginelli-type reaction or similar multi-component strategies where the aldehyde condenses with a urea (B33335) or thiourea (B124793) derivative and a β-dicarbonyl compound. While specific examples for this compound are not detailed in the provided results, the general reactivity of aldehydes in such cyclizations is well-established.

Reactivity of the Quinoline Core

The quinoline ring system, particularly due to the presence of the chloro substituent, exhibits its own characteristic reactivity, primarily involving nucleophilic substitution.

Nucleophilic Substitution Reactions on the Chloro-Substituted Quinoline Ring

The chlorine atom at the 7-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). mdpi.commdpi.com This allows for the introduction of a wide variety of substituents at this position. The reactivity of the chloro group can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, the displacement of the C4-chlorine in a related quinoline system was achieved using morpholine (B109124) in the presence of a base. mdpi.com

| Nucleophile | Product Type |

| Amines (e.g., morpholine) | 7-Aminoquinoline derivatives mdpi.com |

| Alkoxides | 7-Alkoxyquinoline derivatives |

| Thiolates | 7-Thioetherquinoline derivatives |

| 1,2,4-triazole | 7-(1H-1,2,4-triazol-1-yl)quinoline derivatives researchgate.net |

Regioselectivity and Reaction Pathway Analysis

In multiply substituted quinolines, the regioselectivity of nucleophilic substitution can be a critical factor. For instance, in 4,7-dichloroquinoline, nucleophilic substitution can occur at either the 4- or 7-position. Studies have shown that the C4-position is often more reactive towards nucleophilic attack than the C7-position. mdpi.com However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity. For example, in the reaction of 6,7-dichloroquinoline-5,8-dione (B1222834) with 2-aminopyridine derivatives, nucleophilic substitution unexpectedly occurred at the C7 position. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to analyze reaction pathways and predict the most likely site of reaction. researchgate.net

Click Chemistry Applications in Derivatization

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts, has become a cornerstone in medicinal chemistry and materials science. wikipedia.orgnih.gov The premier example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. researchgate.netresearchgate.netorganic-chemistry.org This reaction's efficiency, regioselectivity, and compatibility with a vast array of functional groups make it an exceptional strategy for the derivatization of complex molecules. researchgate.netCurrent time information in Bangalore, IN.

For a molecule like this compound, which does not inherently possess an azide or alkyne group, derivatization via click chemistry first requires the chemical modification of the aldehyde functional group into one of these "clickable" moieties. This strategic conversion opens the door to conjugating the 7-chloroquinoline scaffold with a virtually limitless variety of other molecules (e.g., other heterocycles, fluorophores, peptides, or pharmacophores) to generate novel hybrid compounds. organic-chemistry.orgresearchgate.net The two primary strategies involve converting the aldehyde into either a terminal alkyne or an azide.

Strategy 1: Conversion to 6-Ethynyl-7-chloroquinoline for Cycloaddition

A robust and direct method to convert an aldehyde into a terminal alkyne is the Seyferth-Gilbert homologation. wikipedia.orgnrochemistry.com This reaction extends the carbon chain by one, transforming the aldehyde group into a reactive terminal alkyne. The process typically utilizes a phosphonate-based reagent, such as the Bestmann-Ohira reagent, under basic conditions. wikipedia.orgnrochemistry.com

The aldehyde of this compound can be reacted to produce the key intermediate, 6-ethynyl-7-chloroquinoline .

Once synthesized, this alkynyl-functionalized quinoline serves as the platform for the CuAAC reaction. It can be coupled with a diverse range of organic azides (R-N₃) to yield a library of 1-(7-chloroquinolin-6-yl)-1H-1,2,3-triazole derivatives. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, and proceeds under mild conditions. researchgate.netnih.gov

Table 1: Representative Conditions for Seyferth-Gilbert Homologation

| Parameter | Condition | Purpose |

| Reagent | Bestmann-Ohira Reagent | Source of diazomethylphosphonate carbanion |

| Base | K₂CO₃ or t-BuOK | Deprotonation of the reagent |

| Solvent | THF or Methanol | Reaction medium |

| Temperature | -78 °C to Room Temp | Controls reaction rate and minimizes side reactions |

| Outcome | Aldehyde to terminal alkyne conversion | Creation of the clickable alkyne group |

This table presents generalized conditions based on established protocols for the Seyferth-Gilbert homologation. wikipedia.orgnrochemistry.com

Table 2: General Protocol for CuAAC Reaction with 6-Ethynyl-7-chloroquinoline

| Component | Role | Example |

| Alkyne | Substrate | 6-Ethynyl-7-chloroquinoline |

| Azide | Coupling Partner | Benzyl azide, Azido-functionalized sugars, etc. |

| Catalyst | Copper(I) Source | CuSO₄·5H₂O / Sodium Ascorbate |

| Solvent | Reaction Medium | t-BuOH/H₂O, DMF, THF |

| Product | Heterocyclic Derivative | 1,4-disubstituted 1,2,3-triazole |

This table outlines a typical copper-catalyzed click reaction protocol for coupling the synthesized alkyne. researchgate.netnih.gov

Strategy 2: Conversion to 6-(Azidomethyl)-7-chloroquinoline for Cycloaddition

An alternative strategy involves converting the aldehyde into an azide group. This is a multi-step but reliable process:

Reduction: The aldehyde group is first reduced to a primary alcohol using a standard reducing agent like sodium borohydride (NaBH₄), yielding (7-chloroquinolin-6-yl)methanol . nih.gov

Activation: The resulting hydroxyl group is then converted into a good leaving group, for example, by reacting it with tosyl chloride or mesyl chloride to form a tosylate or mesylate ester.

Substitution: Finally, the leaving group is displaced by an azide anion, typically from sodium azide (NaN₃), to furnish the target intermediate, 6-(azidomethyl)-7-chloroquinoline . prepchem.com

This azido (B1232118) derivative is now a suitable partner for the CuAAC reaction. It can be reacted with a wide array of terminal alkynes (R-C≡CH) under standard click chemistry conditions to generate the isomeric 1,2,3-triazole products, where the quinoline moiety is attached to the triazole ring via a methylene (B1212753) bridge. researchgate.netsemanticscholar.org This approach has been successfully used to synthesize a variety of 7-chloroquinoline-triazole hybrids with diverse substitution patterns. nih.gov

The dual strategies of converting the aldehyde of this compound into either an alkyne or an azide highlight the power and modularity of click chemistry for rapidly generating diverse molecular libraries from a single, functionalized starting material.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton NMR data for 7-Chloroquinoline-6-carbaldehyde and its derivatives show characteristic signals corresponding to the protons in the quinoline (B57606) and substituent groups. For a related compound, 7-chloro-4-hydrazinylquinoline, the protons on the quinoline ring and the hydrazinyl group exhibit specific chemical shifts that aid in structural confirmation. researchgate.net The aldehyde proton in carboxaldehyde derivatives of quinoline typically appears as a singlet in the downfield region of the spectrum.

Table 1: Representative ¹H NMR Data for Chloroquinoline Derivatives

| Compound | Chemical Shift (δ) in ppm | Multiplicity | Assignment |

|---|---|---|---|

| 7-chloro-4-hydrazinylquinoline derivative | Varies | Varies | Aromatic & hydrazone protons |

| 7-chloroquinoline-based chalcone | Varies | Varies | Aromatic & vinylic protons |

The ¹³C NMR spectrum of this compound provides information on the number and electronic environment of the carbon atoms. In derivatives of 7-chloroquinoline (B30040), the carbon atoms of the quinoline ring resonate at distinct chemical shifts. For instance, in N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the carbon atoms of the 7-chloroquinoline core have been assigned specific chemical shifts, such as 137.1 ppm for C-7 and 127.0 ppm for C-6. mdpi.com The carbonyl carbon of the aldehyde group is expected to appear significantly downfield.

Table 2: ¹³C NMR Chemical Shifts for a 7-Chloroquinoline Derivative

| Carbon Atom | Chemical Shift (δ) in ppm |

|---|---|

| C2 | 151.5 |

| C3 | 114.4 |

| C4 | 144.5 |

| C4a | 123.1 |

| C5 | 125.7 |

| C6 | 127.0 |

| C7 | 137.1 |

| C8 | 126.7 |

| C8a | 147.6 |

| C=O | 165.9 |

Source: Data for N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound containing a 7-chloroquinoline moiety and a carbaldehyde group would show characteristic absorption bands. A strong band corresponding to the carbonyl (C=O) stretching of the aldehyde is a key feature. iosrjournals.org Additionally, bands corresponding to C-Cl stretching, C=N stretching of the quinoline ring, and aromatic C-H stretching are expected. researchgate.netiosrjournals.org For instance, in related 7-chloroquinoline hydrazone derivatives, the C=N stretching vibrations are observed. nih.gov

Table 3: Typical IR Absorption Frequencies for Related Compounds

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (aldehyde) | ~1700 |

| C=N (quinoline) | ~1600 |

| Aromatic C-H | ~3000-3100 |

| C-Cl | ~700-800 |

Note: These are approximate ranges and the exact values for this compound may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (191.61 g/mol ). chemsrc.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula. For example, HRMS data for various derivatives of 7-chloroquinoline have been used to confirm their structures. rsc.org

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 g/mol |

| Exact Mass | 191.01400 Da |

Source: chemsrc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of quinoline-7-carboxaldehyde, a closely related compound, has been studied, and it is expected that this compound would exhibit a similar spectrum with characteristic absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the quinoline ring system. researchgate.net The presence of the chloro and aldehyde groups will influence the exact positions of these absorption bands.

Elemental Analysis

Elemental analysis is used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For various synthesized 7-chloroquinoline derivatives, elemental analysis has been reported to be in good agreement with the calculated values, confirming their purity and composition. nih.govresearchgate.net

Table 5: Calculated Elemental Composition for C₁₀H₆ClNO

| Element | Percentage |

|---|---|

| Carbon (C) | 62.68% |

| Hydrogen (H) | 3.16% |

| Chlorine (Cl) | 18.50% |

| Nitrogen (N) | 7.31% |

| Oxygen (O) | 8.35% |

Note: These are calculated values based on the molecular formula.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic separation is a cornerstone of synthetic chemistry, providing crucial insights into the composition of reaction mixtures and the purity of isolated products. The principles of chromatography rely on the differential partitioning of analytes between a stationary phase and a mobile phase. For a compound like this compound, both TLC and HPLC are powerful tools for qualitative and quantitative analysis.

Thin-Layer Chromatography is a swift, simple, and cost-effective technique extensively used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. nih.gov In the context of synthesizing this compound and its derivatives, TLC is an essential tool.

Stationary and Mobile Phases: Typically, TLC analysis of quinoline derivatives is performed on plates coated with a polar adsorbent like silica (B1680970) gel G, which serves as the stationary phase. nih.gov The choice of the mobile phase, or eluent, is critical and is determined by the polarity of the compounds to be separated. A common strategy involves using a mixture of a non-polar solvent (like n-hexane or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is adjusted to achieve optimal separation. For instance, in the synthesis of related quinoline derivatives, solvent systems such as n-hexane:ethyl acetate have been effectively used. researchgate.net

Visualization: Since this compound is a colorless compound, visualization of the TLC spots requires specific techniques. The presence of the quinoline ring, a UV-active chromophore, allows for non-destructive visualization under a UV lamp, where the compound will appear as a dark spot on a fluorescent background. nih.gov Alternatively, semi-destructive visualization can be achieved by placing the TLC plate in a chamber containing iodine vapor. The iodine will interact with the organic compounds on the plate, rendering them visible as brownish spots. nih.gov

Application in Reaction Monitoring: During the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By spotting the reaction mixture alongside the starting material standard on a TLC plate at different time intervals, the progress of the reaction can be qualitatively assessed. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. nih.gov

Purity Assessment and Rf Value: The purity of a sample of this compound can be inferred from the presence of a single spot on the TLC plate. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system. For related chloroquinoline analogs, Rf values have been reported in various solvent systems.

Table 1: Examples of TLC Parameters for Related Chloroquinoline Derivatives

| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |

|---|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Silica Gel | n-hexane : ethyl acetate (4:2) | 0.71 | researchgate.net |

High-Performance Liquid Chromatography is a more advanced chromatographic technique that offers higher resolution, greater sensitivity, and quantitative analysis capabilities compared to TLC. It is particularly useful for the final purity assessment of synthesized compounds like this compound and for the analysis of complex mixtures.

Principle and Instrumentation: In HPLC, a liquid solvent (mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (stationary phase). The sample is injected into the mobile phase stream and is separated into its components based on their differential interactions with the stationary phase. A detector is used to monitor the eluent as it exits the column, producing a chromatogram that plots the detector response against time.

Reversed-Phase HPLC: For the analysis of moderately polar compounds like quinoline derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

Method Parameters for Analysis: While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for closely related quinoline compounds provide a strong basis for method development. Key parameters include:

Column: A C18 column is a standard choice for the separation of quinoline derivatives.

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer) is often employed. The pH of the buffer can be adjusted to optimize the peak shape and retention of the analyte.

Flow Rate: A typical flow rate is around 1.0 mL/min.

Detection: Given the UV-active nature of the quinoline ring system, a UV detector is commonly used, with the detection wavelength set at an absorption maximum of the compound.

Table 2: Illustrative HPLC Conditions for the Analysis of a Related Quinoline Compound

| Parameter | Condition |

|---|---|

| Compound | 7-chloroquinoline-ferrocenylchalcone conjugate nih.gov |

| Instrument | Not Specified in Snippet |

| Column | Not Specified in Snippet |

| Mobile Phase | Not Specified in Snippet |

| Flow Rate | Not Specified in Snippet |

| Detection | Not Specified in Snippet |

| Retention Time | Not Specified in Snippet |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, enabling the exploration of molecular properties that can be difficult or impossible to measure experimentally. For quinoline (B57606) derivatives, these methods are crucial for understanding how different substituents, such as the chloro and carbaldehyde groups in 7-chloroquinoline-6-carbaldehyde, influence the electronic environment and behavior of the molecule.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties of quinoline derivatives. dergipark.org.tr For instance, in a study on 6-chloroquinoline, DFT was used to calculate its structural and spectroscopic features, showing good correlation with experimental FT-IR and NMR data. dergipark.org.tr

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is crucial for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions between molecular orbitals. mdpi.com For a related compound, 2-chloro-7-methylquinoline-3-carbaldehyde, TD-DFT calculations were used to analyze the excitation energies and the nature of electronic transitions, identifying the specific orbitals involved (e.g., HOMO to LUMO transitions). mdpi.com Similar calculations for this compound would elucidate its photophysical properties.

Before calculating other properties, the first step in a computational study is to find the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. For a molecule like this compound, a key aspect is the orientation of the carbaldehyde group relative to the quinoline ring.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.com The carbaldehyde group can rotate around the C-C single bond connecting it to the quinoline ring, potentially leading to different stable conformers (e.g., syn and anti). Theoretical studies on similar aromatic aldehydes have shown that the relative stability of these conformers is determined by a balance of steric and electronic effects. rsc.org For 2-chloro-7-methylquinoline-3-carbaldehyde, DFT calculations identified two stable conformers, cis and trans, with a calculated energy difference between them. mdpi.com A similar analysis for this compound would reveal its preferred conformation in the gas phase.

Table 1: Illustrative Conformational Energy Data for a Related Quinoline Carbaldehyde This table presents hypothetical data based on findings for similar compounds to illustrate the type of information generated from conformational analysis.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| syn | ~0 | 0.00 | 75 |

| anti | ~180 | 0.65 | 25 |

Data is illustrative and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In studies of chloroquinolines, the HOMO is typically a π-orbital distributed over the quinoline ring system, while the LUMO is a π*-orbital. dergipark.org.tr The presence of the electron-withdrawing chloro and carbaldehyde groups is expected to lower the energies of both the HOMO and LUMO and affect their distribution, thereby influencing the molecule's reactivity towards nucleophiles and electrophiles.

Table 2: Illustrative FMO Data for Chloroquinoline Derivatives This table shows representative data from DFT calculations on related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 6-Chloroquinoline dergipark.org.tr | -6.95 | -1.54 | 5.41 |

| 2-Chloro-3-formylquinoline researchgate.net | -7.21 | -3.15 | 4.06 |

Data is sourced from studies on related compounds and serves as an example.

The analysis of electron density distribution provides deep insights into the nature of chemical bonding. The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are valuable tools for visualizing and quantifying electron localization in a molecule. researchgate.net These analyses create topological maps that show regions of high electron density, corresponding to atomic cores, covalent bonds, and lone pairs.

For aromatic systems like quinoline, ELF and LOL analyses can clearly distinguish the electron density associated with the C-C and C-N bonds of the ring, C-H bonds, and the lone pairs on the nitrogen and oxygen atoms. In a study of 2-chloroquinoline-3-carbaldehyde, these methods were used to provide a detailed picture of the bonding and electron pairs, confirming the electronic structure expected for such a molecule. researchgate.net

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure and crystal packing of molecules. nih.gov The NCI analysis, often based on the reduced density gradient (RDG), is a computational technique used to identify and visualize these weak interactions in 3D space. nih.gov

For this compound, NCI analysis would be instrumental in understanding how molecules interact with each other in the solid state or with biological macromolecules. The analysis can reveal potential intramolecular hydrogen bonds (e.g., C-H···O) and intermolecular interactions involving the chlorine atom (C-H···Cl) or the aromatic rings (π-π stacking). nih.gov These interactions govern the physical properties and biological recognition processes of the molecule.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to indicate different potential values:

Red regions (negative potential) indicate areas rich in electrons, such as those around electronegative atoms (e.g., oxygen and nitrogen), and are susceptible to electrophilic attack.

Blue regions (positive potential) indicate areas with a deficiency of electrons, such as those around hydrogen atoms, and are prone to nucleophilic attack.

Green regions represent neutral or weakly interacting areas.

For this compound, the MEP surface would likely show a significant negative potential around the carbonyl oxygen and the quinoline nitrogen, identifying them as primary sites for electrophilic interaction. Conversely, positive potentials would be expected on the hydrogen atoms. Such analyses are critical for understanding intermolecular interactions and predicting reaction pathways. dergipark.org.trnih.gov

Atomic Charge Distribution Studies

The distribution of electron density within a molecule is fundamental to understanding its chemical behavior, including its reactivity and intermolecular interactions. Atomic charge distribution studies, typically performed using quantum chemical methods like Density Functional Theory (DFT), reveal the partial charges on each atom.

Natural Bond Orbital (NBO) analysis is a common method used to calculate atomic charges. This analysis provides a detailed picture of the electron distribution and identifies key sites for nucleophilic or electrophilic attack. For quinoline derivatives, such as the related 2-chloroquinoline-3-carboxaldehyde, NBO analysis has been used to study charge delocalization and hyperconjugative interactions. researchgate.netnih.gov In this compound, the electronegative chlorine, nitrogen, and oxygen atoms are expected to carry negative partial charges, while the adjacent carbon atoms and the aldehyde proton would exhibit positive partial charges. The resulting charge distribution map is crucial for predicting how the molecule will interact with biological targets or other reagents.

Table 1: Representative Calculated Atomic Charges for this compound (Note: These values are illustrative, based on typical results from DFT/NBO calculations for similar structures.)

| Atom Position | Element | Calculated Partial Charge (e) |

| Aldehyde Carbon | C | +0.45 |

| Aldehyde Oxygen | O | -0.55 |

| C7 (attached to Cl) | C | +0.10 |

| Chlorine | Cl | -0.20 |

| N1 | N | -0.60 |

Computational Prediction and Correlation of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds and interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a popular and reasonably accurate method for predicting both ¹H and ¹³C NMR chemical shifts, often achieving root mean square errors (RMSE) of 0.2–0.4 ppm for ¹H shifts. nih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values are then referenced against a standard (like tetramethylsilane) to yield predicted chemical shifts. nih.gov More advanced methods using machine learning, such as Graph Neural Networks (GNNs), have also shown promising results in matching or outperforming traditional prediction techniques. nih.gov For this compound, these predictions would help in assigning the signals for each proton and carbon in the quinoline ring system and the aldehyde group.

Theoretical vibrational frequency analysis, conducted using methods like DFT with basis sets such as 6-311++G(d,p), can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.govnih.gov These calculations provide the frequencies of the fundamental vibrational modes, their intensities, and the Potential Energy Distribution (PED), which describes the contribution of each coordinate to the vibration. For the related 2-chloroquinoline-3-carboxaldehyde, theoretical frequencies have been calculated and compared with experimental results. researchgate.netnih.gov A similar analysis for this compound would identify characteristic vibrational modes, such as the C=O stretching of the aldehyde group (theoretically predicted around 1717 cm⁻¹ for the isomer), C-H stretching of the aromatic rings (around 3030-3078 cm⁻¹), and the C-Cl stretching vibration. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound Analogs (Based on data from 2-chloroquinoline-3-carboxaldehyde researchgate.net)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description (PED) |

| C-H Stretching | 3078, 3067 | Aromatic C-H stretch |

| C=O Stretching | 1717 | Aldehyde carbonyl stretch (90% PED) |

| C=C Stretching | 1581, 1555 | Quinoline ring stretching |

| C-Cl Stretching | 621, 600 | Carbon-chlorine stretch (11% PED) |

The electronic absorption properties of a molecule, which are measured by UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations predict the wavelengths of maximum absorption (λmax), oscillator strengths, and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). For this compound, TD-DFT would help in understanding the electronic structure and interpreting the experimental UV-Vis spectrum, correlating specific electronic transitions with the observed absorption bands. researchgate.net

Computational Approaches to Structure-Reactivity Relationships (SAR)

Computational chemistry is instrumental in establishing Structure-Activity Relationships (QSAR) and Structure-Reactivity Relationships (SAR). By calculating various molecular descriptors, it is possible to build models that correlate a molecule's structure with its biological activity or chemical reactivity.

For quinoline derivatives, QSAR studies have successfully used descriptors like van der Waals volume, electron density, and electronegativity to model antitubercular activity. nih.gov Furthermore, reactivity indices derived from conceptual DFT, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net This information is vital for predicting the metabolic fate of a compound or for designing new derivatives with enhanced activity. For this compound, these methods could predict which parts of the molecule are most likely to undergo chemical modification or interact with a biological receptor.

Molecular Interaction Studies and Ligand Binding Analysis (e.g., Molecular Docking for Derivatives)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level. Numerous studies have employed molecular docking to investigate the potential of chloroquinoline derivatives against various biological targets.

These studies involve docking the quinoline-based ligands into the active site of a target protein (whose 3D structure is often obtained from the Protein Data Bank) to calculate a docking score, which estimates the binding free energy (in kcal/mol). Lower scores typically indicate stronger binding affinity. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Derivatives of chloroquinolines have been docked against targets including bacterial DNA gyrase, HIV reverse transcriptase, and enzymes from Mycobacterium tuberculosis, demonstrating the broad therapeutic potential of this scaffold. nih.govnih.govnih.govresearchgate.net

Table 3: Molecular Docking Studies of Chloroquinoline Derivatives

| Derivative Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |

| Chloroquinoline Analogs | E. coli DNA Gyrase B | Not Specified | -6.6 | researchgate.net |

| Chloro- and Bromo-substituted Quinolines | HIV Reverse Transcriptase | 4I2P | -7.75 to -10.67 | nih.gov |

| Quinolone-thiosemicarbazones | M. tuberculosis DprE1 | 4P8C | Not specified, but showed favorable binding energy | nih.gov |

| Fluoroquinoline Complexes | S. aureus Tyrosyl-tRNA Synthetase | 1JIJ | -10.5 | nih.gov |

| Fluoroquinoline Complexes | E. coli DNA Gyrase | 6f86 | -7.2 | nih.gov |

Applications in Advanced Materials Science and Ligand Chemistry

Role as Building Blocks for Functional Organic Materials

The inherent reactivity of the aldehyde and chloro-substituents in 7-Chloroquinoline-6-carbaldehyde makes it a valuable precursor for the construction of a variety of functional organic materials. These materials are designed to possess specific electronic, optical, or thermal properties, rendering them suitable for a range of technological applications.

The aldehyde group serves as a key functional handle for a multitude of chemical transformations, including condensation reactions to form Schiff bases, Knoevenagel condensations, and Wittig reactions. These reactions allow for the extension of the conjugated π-system of the quinoline (B57606) core, a critical feature for tuning the optoelectronic properties of the resulting materials. For instance, the synthesis of polymers incorporating the 7-chloroquinoline (B30040) moiety can lead to materials with enhanced thermal stability and specific charge transport characteristics. While direct research on polymers derived specifically from this compound is limited in publicly available literature, the principles of polymer synthesis using analogous aromatic aldehydes are well-established.

The chlorine atom at the 7-position offers another site for synthetic modification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups, further diversifying the structural and electronic properties of the resulting materials. This functionalization is crucial for tailoring the material's solubility, morphology, and electronic energy levels for specific applications.

The quinoline nucleus itself imparts desirable properties to the resulting materials, including thermal stability and electron-accepting characteristics, which are beneficial for applications in organic electronics.

Development and Characterization of Quinoline-Based Ligands for Metal Complexes

The nitrogen atom within the quinoline ring and the oxygen atom of the carbaldehyde group in this compound provide excellent coordination sites for metal ions, making it a prime candidate for the development of novel ligands. The most common strategy involves the conversion of the aldehyde group into a Schiff base through condensation with a primary amine. durham.ac.ukbldpharm.commdpi.com This reaction creates a new imine nitrogen atom, which, along with the quinoline nitrogen, can form stable chelate rings with transition metal ions.

The general synthetic route to these Schiff base ligands is straightforward and efficient. durham.ac.uk The resulting ligands can be bidentate (N,N), tridentate (N,N,O), or even tetradentate, depending on the nature of the amine used in the condensation reaction. The electronic properties of the resulting metal complexes can be fine-tuned by varying the substituents on the amine component and by the choice of the metal ion.

The characterization of these quinoline-based ligands and their metal complexes is typically carried out using a suite of spectroscopic and analytical techniques.

Table 1: Common Characterization Techniques for Quinoline-Based Ligands and Their Metal Complexes

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure of the ligand and helps to understand the coordination environment upon complexation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the functional groups present in the ligand and to observe shifts in vibrational frequencies upon coordination to a metal ion, particularly the C=N (imine) and C=O (aldehyde) stretching frequencies. mdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | Provides insights into the electronic transitions within the ligand and the metal complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. |

| Mass Spectrometry (MS) | Determines the molecular weight of the ligand and the complex, confirming their composition. |

| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the metal complex, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Confirms the empirical formula of the synthesized compounds. |

Research on Schiff base complexes derived from various quinoline aldehydes has shown that these compounds can exhibit interesting photophysical properties, including fluorescence and phosphorescence, which are highly dependent on the nature of the metal ion and the ligand framework. mdpi.com

Integration into Novel Material Architectures (e.g., Electroluminescent Materials)

The unique photophysical properties of quinoline derivatives and their metal complexes make them attractive candidates for integration into novel material architectures, particularly for applications in organic light-emitting diodes (OLEDs). The quinoline moiety can function as an electron-transporting or an emissive component in an OLED device.

While specific studies detailing the use of this compound in OLEDs are not widely reported, the broader class of quinoline-containing materials has been extensively investigated. For example, metal complexes of 8-hydroxyquinoline (B1678124) (a related quinoline derivative) are well-known for their electroluminescent properties.

The aldehyde functionality of this compound allows for its incorporation into larger molecular structures or polymers designed for use in OLEDs. Through appropriate chemical modifications, it is possible to synthesize materials that emit light in different regions of the visible spectrum. The chlorine substituent can be used to modulate the electronic properties and influence the solid-state packing of the material, which in turn affects the efficiency and stability of the OLED device.

The development of electroluminescent materials based on this compound would likely involve its conversion into more complex molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection, transport, and recombination within the OLED structure.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 7-Chloroquinoline-6-carbaldehyde and its derivatives is a critical starting point for all subsequent research. While classical methods for the formylation of aromatic compounds are established, future efforts should be directed towards more sustainable and efficient synthetic strategies.

One of the most common methods for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction . organic-chemistry.orgtcichemicals.comchemistrysteps.comijsr.net This reaction typically involves the use of a phosphorus oxychloride (POCl3) and dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, which then acts as the formylating agent. ijsr.net The reaction is generally effective for electron-rich aromatic substrates. organic-chemistry.orgchemistrysteps.com For instance, the synthesis of various 2-chloro-3-formylquinolines has been achieved through the Vilsmeier-Haack cyclization of N-arylacetamides. However, this method often requires harsh conditions and can generate significant chemical waste.

Future research should explore greener alternatives. This could involve the use of less hazardous reagents and solvents, as well as catalytic methods that minimize waste and energy consumption. For example, the development of solid-acid catalysts or the use of microwave-assisted synthesis could offer more environmentally benign routes to this compound. rsc.org

Another promising avenue is the use of magnesiation , which involves the generation of mixed lithium-magnesium intermediates that can then react with an appropriate electrophile to introduce the carbaldehyde group. evitachem.comdurham.ac.uk This method has been successfully employed for the functionalization of 7-chloroquinolines under mild conditions. durham.ac.uk Further investigation into the regioselectivity of this reaction for the 6-position of the 7-chloroquinoline (B30040) core is warranted.

The table below summarizes potential synthetic approaches for this compound, highlighting both established and prospective methodologies.

| Synthetic Methodology | Reagents | Potential Advantages | Research Focus |

| Vilsmeier-Haack Reaction | POCl3, DMF | Well-established, versatile | Optimization for sustainability, milder conditions |

| Magnesiation | Mixed Li/Mg reagents, electrophile | Mild conditions, high functional group tolerance | Regioselectivity for the C-6 position |

| Catalytic Formylation | CO, H2, catalyst | Atom-economical, sustainable | Development of efficient and selective catalysts |

| Photocatalytic Synthesis | Light, photosensitizer, formyl source | Green energy source, mild conditions | Catalyst design and reaction optimization |

Advanced Computational Design and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational design and predictive modeling can accelerate the discovery of new derivatives with desired functionalities.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure, geometry, and vibrational frequencies of molecules. nih.govdergipark.org.tr A DFT study on 6-chloroquinoline, for example, has provided insights into its spectroscopic and electronic features. dergipark.org.tr A similar in-depth DFT analysis of this compound would be invaluable. Such a study could elucidate the influence of the chloro and carbaldehyde groups on the electron distribution, molecular orbitals (HOMO-LUMO gap), and reactivity of the quinoline (B57606) ring. This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new synthetic transformations.

Furthermore, predictive modeling can be employed to forecast the biological activity and material properties of derivatives synthesized from this compound. By developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, it would be possible to screen virtual libraries of compounds before committing to their synthesis. This approach saves time and resources and allows for a more targeted exploration of the chemical space.

The following table outlines key areas for computational investigation:

| Computational Method | Focus of Investigation | Predicted Outcomes |

| Density Functional Theory (DFT) | Electronic structure, geometry, reactivity indices | Understanding of reaction mechanisms, prediction of spectroscopic properties |

| Molecular Docking | Interaction with biological targets (enzymes, receptors) | Identification of potential drug candidates |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Correlation of molecular structure with activity/property | Predictive models for biological activity and material properties |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational changes | Insights into ligand-receptor binding and material stability |

Integration of this compound into Emerging Chemical Technologies

The unique structural features of this compound make it a promising building block for a variety of emerging chemical technologies. Its reactive aldehyde group can be readily transformed into a wide range of functional groups, allowing for its incorporation into larger, more complex systems.

One area of significant potential is in the development of chemical sensors . The quinoline moiety is known to exhibit fluorescence, and modifications to the ring system can lead to changes in its photophysical properties. nih.gov By designing derivatives of this compound that interact selectively with specific analytes (e.g., metal ions, anions, or biomolecules), it is possible to create novel fluorescent chemosensors. researchgate.net The aldehyde group provides a convenient handle for attaching recognition units that can bind to the target analyte, leading to a measurable change in the fluorescence signal. researchgate.net

Another exciting application lies in materials science . The rigid, planar structure of the quinoline ring makes it an attractive component for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde functionality can be used to polymerize or functionalize materials, tuning their electronic and optical properties. For instance, condensation reactions with amines or other nucleophiles can lead to the formation of Schiff bases and other conjugated systems with interesting photophysical characteristics.

The table below highlights potential technological applications for derivatives of this compound.

| Technology Area | Potential Application | Key Molecular Features |

| Chemical Sensors | Fluorescent probes for metal ions and biomolecules | Quinoline fluorescence, reactive aldehyde for functionalization |

| Materials Science | Organic electronic materials (OLEDs, OPVs) | Planar aromatic structure, tunable electronic properties |

| Medicinal Chemistry | Scaffolds for drug discovery (e.g., anticancer agents) | Biologically active quinoline core, versatile aldehyde handle nih.gov |

| Catalysis | Ligands for transition metal catalysts | Coordinating nitrogen atom, potential for chiral modification |

Development of High-Throughput Analytical Protocols

As research into this compound and its derivatives expands, the need for rapid and efficient analytical methods will become increasingly important. High-throughput screening (HTS) techniques are essential for evaluating large libraries of compounds for their biological activity or material properties.

The development of robust analytical protocols is a prerequisite for any HTS campaign. This includes methods for sample preparation, purification, and characterization. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for ensuring the purity and identity of synthesized compounds. bldpharm.com

For biological screening, assays need to be developed that are amenable to automation and miniaturization. This could involve cell-based assays to assess cytotoxicity or enzyme inhibition assays to identify potential drug candidates. nih.gov For materials science applications, high-throughput methods for evaluating the photophysical and electronic properties of derivatives would be highly beneficial. This might include automated fluorescence spectroscopy or the use of sensor arrays. mdpi.com

The development of these high-throughput protocols will be crucial for unlocking the full potential of this compound as a versatile chemical building block.

The following table outlines key aspects for the development of high-throughput analytical protocols.

| Analytical Technique | Purpose | Throughput |

| HPLC/LC-MS | Purity assessment and compound identification | Medium to High |

| Automated Fluorescence Spectroscopy | Screening for fluorescent properties | High |

| Cell-Based Assays | Evaluation of biological activity (e.g., cytotoxicity) | High |

| Enzyme Inhibition Assays | Identification of potential drug candidates | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.